molecular formula C10H8F3N B13705989 3-Methyl-4-(trifluoromethyl)indole

3-Methyl-4-(trifluoromethyl)indole

Cat. No.: B13705989
M. Wt: 199.17 g/mol
InChI Key: RHQAGBALPMPFFK-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethyl)indole is a chemical compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a trifluoromethyl group at the 4-position and a methyl group at the 3-position of the indole ring imparts unique chemical and physical properties to this compound. Indole derivatives are widely found in nature and are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(trifluoromethyl)indole can be achieved through several synthetic routes. One common method involves the trifluoromethylation of indole derivatives. For example, the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild reaction conditions has been reported. This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the formation of this compound .

Another approach involves the use of trifluoromethyl hypofluorite (CF₃OF) for the electrophilic fluorination of indole derivatives. This method can produce a mixture of fluorinated indole derivatives, which can be further purified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of environmentally friendly and cost-effective reagents like sodium trifluoromethanesulfinate is preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(trifluoromethyl)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole oxides, while substitution reactions can yield various substituted indole derivatives .

Scientific Research Applications

3-Methyl-4-(trifluoromethyl)indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trifluoromethyl)indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, stability, and ability to interact with biological membranes. This can lead to the modulation of various biological processes, such as enzyme inhibition, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(trifluoromethyl)indole is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These modifications can enhance the compound’s stability, lipophilicity, and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H8F3N

Molecular Weight

199.17 g/mol

IUPAC Name

3-methyl-4-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C10H8F3N/c1-6-5-14-8-4-2-3-7(9(6)8)10(11,12)13/h2-5,14H,1H3

InChI Key

RHQAGBALPMPFFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC=CC(=C12)C(F)(F)F

Origin of Product

United States

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